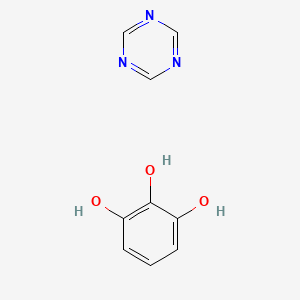

Benzene-1,2,3-triol;1,3,5-triazine

Description

Properties

CAS No. |

875776-11-7 |

|---|---|

Molecular Formula |

C9H9N3O3 |

Molecular Weight |

207.19 g/mol |

IUPAC Name |

benzene-1,2,3-triol;1,3,5-triazine |

InChI |

InChI=1S/C6H6O3.C3H3N3/c7-4-2-1-3-5(8)6(4)9;1-4-2-6-3-5-1/h1-3,7-9H;1-3H |

InChI Key |

LDTQEMMOHLTJAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)O.C1=NC=NC=N1 |

Origin of Product |

United States |

Methodologies for the Preparation and Assembly of Benzene 1,2,3 Triol; 1,3,5 Triazine Co Crystals

Solution-Phase Co-Crystallization Techniques

Solution-phase methods are the most common approaches for the synthesis of co-crystals, offering control over stoichiometry and crystal quality. These techniques involve dissolving the co-formers in a suitable solvent system and inducing crystallization through various means.

Slow Evaporation Methodologies

Slow evaporation is a widely used and straightforward technique for growing high-quality single crystals suitable for X-ray diffraction analysis. The process involves dissolving stoichiometric amounts of Benzene-1,2,3-triol and 1,3,5-triazine (B166579) in a common solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically, aiming for moderate solubility of both components to allow for a slow and controlled crystallization process as the solvent evaporates.

For similar systems, such as the co-crystallization of other trihydroxybenzene derivatives, a common approach involves dissolving the components in a solvent and allowing for the slow diffusion of a less-polar "anti-solvent" to induce crystallization. For instance, crystals of a related compound, Benzene-1,3,5-triol, were successfully grown by diffusing hexane (B92381) into a solution of the compound in 3-methyl-2-butanone. researchgate.net This technique could be adapted for the Benzene-1,2,3-triol; 1,3,5-triazine system. The slow evaporation of a solution containing equimolar amounts of the two components in a suitable solvent like ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane is a primary method to obtain these co-crystals. nih.gov

Table 1: Parameters for Slow Evaporation Co-Crystallization

| Parameter | Description | Typical Values/Conditions |

| Co-former Ratio | The molar ratio of Benzene-1,2,3-triol to 1,3,5-triazine. | Typically 1:1, but other stoichiometries can be explored. |

| Solvent System | The solvent or mixture of solvents used to dissolve the co-formers. | Ethanol, Methanol, Acetonitrile, Dichloromethane/Hexane. |

| Concentration | The initial concentration of the co-formers in the solution. | Varies depending on solubility; typically in the range of 10-100 mg/mL. |

| Temperature | The ambient temperature at which evaporation occurs. | Room temperature (20-25°C) is common. |

| Evaporation Rate | Controlled by the surface area of the solution and airflow. | Slow, over a period of days to weeks. |

Solvent-Assisted Grinding Techniques

Solvent-assisted grinding, also known as liquid-assisted grinding (LAG), is a mechanochemical method that has gained popularity for its efficiency and reduced solvent consumption. This technique involves grinding the solid co-formers together with a small amount of a liquid. The liquid acts as a catalyst, facilitating molecular motion and promoting the formation of the co-crystal phase.

This method is particularly useful for screening different co-crystal forms and for synthesizing co-crystals of compounds that may have very different solubility profiles in common solvents. The choice of the grinding liquid is crucial; it can influence the final crystalline form and the kinetics of co-crystal formation. For the Benzene-1,2,3-triol; 1,3,5-triazine system, a few drops of a solvent like ethanol, acetonitrile, or even water could be sufficient to initiate the co-crystallization process during grinding.

Crystal Growth Control and Optimization

Controlling the growth of co-crystals is essential for obtaining crystals of a desired size, morphology, and quality. Several factors influence the nucleation and growth processes. The rate of solvent evaporation in the slow evaporation method is a key parameter; a slower rate generally leads to larger and more well-defined crystals. This can be controlled by covering the crystallization vessel with a perforated film or by placing it in a larger, sealed container.

Temperature is another critical factor. For some systems, a temperature gradient can be employed to control the crystallization process. In solvent-assisted grinding, the grinding time, frequency, and the amount of liquid added are important parameters that need to be optimized to ensure complete conversion to the co-crystal phase and to avoid the formation of amorphous material or a mixture of phases.

Stoichiometric Control in Supramolecular Adduct Formation

The stoichiometry of the co-formers is a fundamental aspect of co-crystal synthesis. While a 1:1 molar ratio is often the starting point for screening experiments, other stoichiometric ratios can lead to the formation of different co-crystal phases with distinct structures and properties. nih.gov The formation of a particular stoichiometry is governed by the specific intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal lattice.

In the case of Benzene-1,2,3-triol and 1,3,5-triazine, the three hydroxyl groups of pyrogallol (B1678534) can act as hydrogen bond donors, while the nitrogen atoms in the triazine ring can act as hydrogen bond acceptors. This suggests the possibility of forming stable adducts with various stoichiometric ratios. Careful control of the initial molar ratios of the reactants in solution or during grinding is necessary to target a specific supramolecular adduct. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the stoichiometry of the resulting co-crystal. nih.gov The intermolecular interactions within the crystal lattice are a critical factor influencing which stoichiometric form is favored. nih.gov

Table 2: Potential Stoichiometric Ratios and Dominant Interactions

| Stoichiometric Ratio (Benzene-1,2,3-triol : 1,3,5-Triazine) | Potential Dominant Intermolecular Interactions |

| 1:1 | A balance of hydrogen bonding between the hydroxyl groups and triazine nitrogens, and π-π stacking between the aromatic rings. |

| 2:1 | Increased hydrogen bonding networks involving multiple pyrogallol molecules per triazine molecule. |

| 1:2 | Enhanced π-π stacking interactions with triazine molecules potentially sandwiching a pyrogallol molecule. |

Green Chemistry Approaches in Co-Crystal Synthesis

The principles of green chemistry are increasingly being applied to co-crystal synthesis to develop more environmentally friendly and sustainable processes. rsc.org These approaches aim to minimize or eliminate the use of hazardous solvents and reduce energy consumption.

Solvent-assisted grinding is inherently a greener method compared to traditional solution-based techniques due to the significant reduction in solvent volume. rsc.org Further advancing the green credentials, mechanochemical synthesis without any solvent (neat grinding) can also be explored for the formation of Benzene-1,2,3-triol; 1,3,5-triazine co-crystals.

Another green approach is sonochemistry, which utilizes ultrasound to induce crystallization. nih.govmdpi.com This method can often be performed in greener solvents like water or ethanol and can significantly reduce reaction times. nih.govmdpi.com For instance, the synthesis of 1,3,5-triazine derivatives has been achieved in as little as 5 minutes using a sonochemical approach with water as the solvent. nih.gov These green methods offer promising alternatives for the scalable and sustainable production of co-crystals. rsc.org

Table 3: Comparison of Green Synthesis Methodologies

| Methodology | Advantages | Disadvantages |

| Solvent-Assisted Grinding | Reduced solvent use, rapid screening, high yields. | Can sometimes produce amorphous material, optimization of parameters needed. |

| Neat Grinding | Solvent-free, highly efficient. | May not be suitable for all systems, can require high energy input. |

| Sonochemistry | Fast reaction times, can use green solvents, energy efficient. nih.govmdpi.com | Requires specialized equipment, potential for localized heating. |

Advanced Structural Characterization of Benzene 1,2,3 Triol; 1,3,5 Triazine Co Crystals

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystal. This technique would be essential to confirm the formation of a co-crystal between Benzene-1,2,3-triol and 1,3,5-triazine (B166579) and to elucidate its precise structural features.

Elucidation of Molecular Packing Architectures

Analysis of the single-crystal X-ray diffraction data would reveal how the Benzene-1,2,3-triol and 1,3,5-triazine molecules are arranged in the crystal lattice. This would involve identifying the packing motifs, such as layers, columns, or more complex three-dimensional networks, formed by the co-formers.

Detailed Analysis of Intermolecular Hydrogen Bonding Networks (O—H···N, C—H···O)

A primary driving force for the formation of this co-crystal would be the hydrogen bonding between the hydroxyl groups (O-H) of Benzene-1,2,3-triol and the nitrogen atoms (N) of the 1,3,5-triazine ring. A detailed analysis would involve measuring the bond lengths and angles of these O—H···N interactions to determine their strength and geometry. Weaker C—H···O interactions may also play a role in stabilizing the crystal structure.

Identification and Mapping of Supramolecular Synthons and Graph Set Notation

Supramolecular synthons are recognizable structural units formed by intermolecular interactions. In this co-crystal, a key synthon would likely involve the hydrogen bonding between the hydroxyl groups and the triazine nitrogen atoms. Graph set notation would be used to systematically describe the patterns of these hydrogen bonds.

Investigation of Asymmetric Unit Composition and Multiplicity

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. Analysis would determine the number of Benzene-1,2,3-triol and 1,3,5-triazine molecules in the asymmetric unit, revealing the stoichiometry of the co-crystal.

Powder X-ray Diffraction for Bulk Co-Crystalline Phase Identification and Purity Assessment

Once single crystals are characterized, powder X-ray diffraction (PXRD) would be used to analyze the bulk material. The PXRD pattern of the co-crystal would be unique compared to the patterns of the individual starting materials. This technique is crucial for confirming that the bulk sample consists of the desired co-crystalline phase and for assessing its purity.

Advanced Spectroscopic Techniques for Intermolecular Interaction Probing

Spectroscopic methods are indispensable for elucidating the nature of intermolecular forces, such as hydrogen bonds, that govern the assembly of benzene-1,2,3-triol and 1,3,5-triazine into a co-crystal structure.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at the molecular level. osti.gov It provides detailed information about the local chemical environment of specific atomic nuclei, making it particularly well-suited for studying co-crystals. mdpi.com By analyzing the chemical shifts, it is possible to probe the intermolecular interactions and conformations of the molecules within the crystal lattice. mdpi.com

In the context of the benzene-1,2,3-triol; 1,3,5-triazine co-crystal, ¹³C and ¹⁵N ssNMR would be particularly informative. The formation of hydrogen bonds between the hydroxyl groups of benzene-1,2,3-triol and the nitrogen atoms of the 1,3,5-triazine ring would lead to changes in the electron density around the involved carbon and nitrogen atoms. These changes would manifest as shifts in the corresponding NMR signals compared to the pure starting materials. osti.gov For instance, the carbon atoms of the triazine ring and the carbon atoms of the benzene (B151609) ring bonded to the hydroxyl groups would be expected to show noticeable chemical shift perturbations upon co-crystal formation. Similarly, the nitrogen atoms in the triazine ring would exhibit distinct shifts, providing direct evidence of their involvement in hydrogen bonding.

Cross-polarization magic-angle spinning (CP/MAS) experiments are commonly employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N and to provide information about the proximity of different nuclei. mdpi.com Two-dimensional correlation experiments, such as ¹H-¹³C and ¹H-¹⁵N Heteronuclear Correlation (HETCOR), can further elucidate the specific hydrogen bonding network by identifying which protons are in close spatial proximity to which carbon and nitrogen atoms.

Table 1: Expected ssNMR Chemical Shift Changes Upon Co-Crystal Formation

| Nucleus | Molecule | Expected Chemical Shift Change | Rationale |

| ¹³C | Benzene-1,2,3-triol | Downfield shift for carbons attached to -OH groups | Deshielding due to hydrogen bond formation with 1,3,5-triazine. |

| ¹³C | 1,3,5-Triazine | Upfield or downfield shifts for ring carbons | Perturbation of the aromatic system upon hydrogen bonding. |

| ¹⁵N | 1,3,5-Triazine | Significant downfield shift | Direct involvement in hydrogen bonding with the hydroxyl protons of benzene-1,2,3-triol. osti.gov |

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a highly sensitive probe of molecular vibrations and is instrumental in identifying the specific functional groups involved in intermolecular interactions. nih.govnih.gov The formation of hydrogen bonds in the benzene-1,2,3-triol; 1,3,5-triazine co-crystal leads to characteristic shifts in the vibrational frequencies of the involved groups. nih.gov

In the FTIR spectrum, the broad O-H stretching band of the hydroxyl groups in pure benzene-1,2,3-triol, typically found in the 3600-3200 cm⁻¹ region, would be expected to shift to lower frequencies and broaden further upon co-crystal formation. This is a classic indicator of hydrogen bond formation, as the O-H bond is weakened and its vibrational energy decreases. ijera.com Conversely, the N-H stretching vibrations of the amine groups in 1,3,5-triazine may show shifts, although these might be less pronounced. The C=N stretching vibrations within the triazine ring are also likely to be affected by the formation of hydrogen bonds with the hydroxyl groups. nih.gov

Table 2: Key Vibrational Band Shifts in Benzene-1,2,3-triol; 1,3,5-Triazine Co-Crystals

| Vibrational Mode | Spectroscopic Technique | Expected Wavenumber (cm⁻¹) in Pure Compound | Expected Shift upon Co-Crystal Formation |

| O-H Stretch (Benzene-1,2,3-triol) | FTIR | ~3400-3590 ijera.com | Shift to lower frequency and broadening |

| C-H Stretch (Benzene-1,2,3-triol) | FTIR, Raman | ~3000-3100 ijera.com | Minor shifts |

| N-H Stretch (1,3,5-Triazine) | FTIR | ~3400-3500 | Shift to lower frequency |

| C=N Stretch (1,3,5-Triazine) | FTIR, Raman | ~1550 | Shift to lower or higher frequency |

| Ring Breathing (Benzene & Triazine) | Raman | Variable | Shifts indicating perturbation of the ring systems |

Microscopic and Morphological Investigations of Co-Crystal Formation

Microscopic techniques are essential for visualizing the morphology of the co-crystals and confirming the formation of a new crystalline phase. Techniques such as polarized light microscopy (PLM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) can provide valuable insights into the size, shape, and surface characteristics of the co-crystals.

The formation of co-crystals of benzene-1,2,3-triol and 1,3,5-triazine would be expected to result in a crystalline material with a distinct morphology compared to the individual starting materials. nih.gov For instance, if the starting materials are needle-like and plate-like, the resulting co-crystals might exhibit a prismatic or block-like habit. These changes in crystal morphology are a strong indication that a new solid phase has been formed.

Furthermore, these microscopic investigations can reveal information about the co-crystal formation process itself. For example, by observing the crystals at different stages of growth, it may be possible to understand the nucleation and growth mechanisms. The homogeneity of the bulk sample can also be assessed, ensuring that it is a true co-crystal and not a simple physical mixture of the components. nih.gov

Theoretical and Computational Investigations of Benzene 1,2,3 Triol; 1,3,5 Triazine Supramolecular Interactions

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for elucidating the nature and strength of intermolecular forces at the atomic level. researchgate.netrsc.orgsusu.rusuperfri.org These methods provide insights into binding energies, charge distribution, and the preferred geometries of molecular complexes.

Analysis of Intermolecular Binding Energies and Stabilization Contributions

Theoretical calculations have been employed to determine the binding energies of various configurations of the benzene (B151609) and 1,3,5-triazine (B166579) complex. These studies reveal that the interactions are significantly stronger than those in a simple benzene dimer, a consequence of the complementary electronic nature of the two molecules. The electron-rich character of benzene and the electron-deficient nature of 1,3,5-triazine lead to favorable π-π stacking interactions. researchgate.net

Dispersion forces are found to be the dominant attractive contribution to the total binding energy in these complexes. researchgate.net While electrostatic interactions also play a role, their attractive component is largely offset by exchange repulsion. High-level calculations, such as CCSD(T) corrected for basis set superposition error, provide benchmark values for these interaction energies.

Below is a table summarizing the calculated counterpoise-corrected binding energies for different configurations of the benzene···1,3,5-triazine complex, illustrating the relative stability of various arrangements.

Table 1: CP-Corrected Binding Energies (kcal/mol) for Benzene···1,3,5-Triazine Complex Configurations

| Configuration | MP2/aug-cc-pVDZ | CCSD(T)/CBS |

|---|---|---|

| T-shaped (B3T-1) | -5.7 | -4.9 |

| Sandwich (B3S) | -6.8 | -5.8 |

| Parallel-displaced (B3P-1) | -7.3 | -6.5 |

| Parallel-displaced (B3P-2) | -6.4 | -5.6 |

Source: Adapted from computational studies on benzene and 1,3,5-triazine interactions.

Electrostatic Potential Surface Analysis for Interaction Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting sites of electrophilic and nucleophilic attack. For 1,3,5-triazine, the MEP surface shows regions of negative electrostatic potential associated with the nitrogen atoms, indicating their role as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atoms of the hydroxyl groups in benzene-1,2,3-triol exhibit positive electrostatic potential, marking them as hydrogen bond donors.

The electron-deficient center of the 1,3,5-triazine ring and the electron-rich surface of the benzene ring in pyrogallol (B1678534) are key features driving the π-π stacking interactions. researchgate.netresearchgate.net The complementary nature of these electrostatic potentials is a primary driver for the self-assembly of these molecules into co-crystals.

Charge Transfer Analysis within Co-Crystal Systems

In co-crystals of benzene derivatives and electron acceptors like 1,3,5-triazine, charge transfer (CT) from the electron-rich donor to the electron-deficient acceptor is a significant stabilizing interaction. researchgate.netmdpi.com Quantum chemical calculations can quantify the amount of charge transferred between the constituent molecules in a complex. This charge transfer is a hallmark of the donor-acceptor interactions that define these supramolecular assemblies. researchgate.net

The degree of charge transfer can be correlated with the strength of the interaction and can influence the electronic and optical properties of the resulting co-crystal. Natural Bond Orbital (NBO) analysis is a common computational method used to investigate these charge transfer phenomena.

Prediction of Minimum Energy Structures and Conformational Landscapes

Computational methods are instrumental in predicting the most stable geometric arrangements (minimum energy structures) of the benzene-1,2,3-triol and 1,3,5-triazine complex. researchgate.netrsc.org By systematically exploring the potential energy surface, researchers can identify various stable conformers, such as parallel-displaced and T-shaped structures, and determine their relative energies.

These calculations have shown that parallel-displaced configurations, where the aromatic rings are stacked but offset from one another, are often the most stable for benzene-triazine systems. rsc.org This preference is a balance between attractive dispersion and electrostatic forces and repulsive exchange interactions. The prediction of these low-energy structures is a critical first step in understanding and designing crystalline materials.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Assemblies

While quantum chemical calculations provide a static picture of molecular interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of larger molecular assemblies over time. nih.govnih.govuj.ac.za By simulating the motions of atoms and molecules, MD can be used to study the formation, stability, and structural fluctuations of co-crystalline aggregates in a more realistic, dynamic environment.

For systems involving benzene-tricarboxamides, which share structural similarities with the hydrogen-bonding motifs expected in benzene-1,2,3-triol systems, MD simulations have been used to understand the self-assembly process into supramolecular polymers. nih.gov These simulations can reveal the relative stabilities of different hydrogen-bonding patterns and the role of solvent in the assembly process. Such studies on the benzene-1,2,3-triol and 1,3,5-triazine system would provide valuable information on the kinetic and thermodynamic factors governing co-crystal formation.

Computational Crystal Engineering for Rational Design of Novel Co-Crystalline Architectures

Computational crystal engineering leverages the predictive power of theoretical methods to rationally design novel co-crystalline materials with desired structures and properties. researchgate.netrsc.org By understanding the fundamental intermolecular interactions between benzene-1,2,3-triol and 1,3,5-triazine, it becomes possible to predict how modifications to these molecules will affect the resulting crystal packing. ekb.eg

This predictive capability allows for the in-silico screening of potential co-formers and the design of molecules with specific functionalities to guide the assembly into targeted supramolecular architectures. The insights gained from quantum chemical calculations on binding energies, electrostatic potentials, and minimum energy structures are all crucial inputs for the rational design process in computational crystal engineering. researchgate.netrsc.orgchim.it

Conceptual Density Functional Theory for Reactivity Descriptors

Conceptual Density Functional Theory (DFT) serves as a powerful theoretical framework for predicting and understanding the chemical reactivity of molecular systems. By providing a set of reactivity descriptors, this theory allows for the analysis of how molecules will interact and the pathways they are likely to follow during a reaction or assembly process. In the context of the formation of the benzene-1,2,3-triol; 1,3,5-triazine supramolecular complex, these descriptors offer valuable insights into the driving forces and site-specific interactions that govern the assembly.

The fundamental principle of conceptual DFT lies in the change in energy of a system with respect to the change in the number of electrons. From this, several key global reactivity descriptors can be derived, including chemical potential (μ), chemical hardness (η), and electrophilicity (ω). These descriptors provide a quantitative measure of a molecule's tendency to accept or donate electrons and its resistance to changes in its electron distribution.

Global Reactivity Descriptors

To understand the propensity of benzene-1,2,3-triol and 1,3,5-triazine to form a supramolecular complex, their global reactivity descriptors can be calculated and compared.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a system. A molecule with a higher chemical potential will act as a better electron donor.

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron configuration. A larger hardness value suggests greater stability and lower reactivity.

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity value points to a stronger electrophile.

The interaction between an electron-rich molecule (nucleophile) and an electron-poor molecule (electrophile) is a primary driver for the formation of many supramolecular complexes. In the case of the benzene-1,2,3-triol; 1,3,5-triazine system, the hydroxyl groups of benzene-1,2,3-triol increase its electron density, making it a potential electron donor. Conversely, the nitrogen atoms in the 1,3,5-triazine ring withdraw electron density, rendering it electron-deficient and a potential electron acceptor.

| Molecule | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| Benzene-1,2,3-triol | -3.5 | 4.5 | 1.36 |

| 1,3,5-Triazine | -5.8 | 5.2 | 3.23 |

Note: The values presented in this table are illustrative and based on general principles of substituent effects on aromatic systems. Precise values would require specific quantum chemical calculations.

The illustrative data in the table suggests that 1,3,5-triazine possesses a significantly higher electrophilicity index compared to benzene-1,2,3-triol, indicating its role as the primary electron acceptor in the potential supramolecular assembly. The difference in their chemical potentials further supports the likelihood of charge transfer from benzene-1,2,3-triol to 1,3,5-triazine upon interaction.

Local Reactivity Descriptors

For benzene-1,2,3-triol, the oxygen atoms of the hydroxyl groups are expected to be the primary sites for nucleophilic attack (donating electron density), making them the likely hydrogen bond donors. In 1,3,5-triazine, the nitrogen atoms are the most probable sites for electrophilic attack (accepting electron density), positioning them as the hydrogen bond acceptors.

The analysis of these local descriptors is crucial for predicting the geometry and stability of the resulting supramolecular complex. The alignment of the most reactive sites on each molecule will dictate the preferred orientation for maximizing the favorable intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking interactions between the aromatic rings. The formation of multiple hydrogen bonds between the hydroxyl protons of benzene-1,2,3-triol and the lone pairs of the nitrogen atoms in 1,3,5-triazine would be the principal driving force for the stabilization of the complex.

Intermolecular Interaction Dynamics and Conformational Landscapes Within the Co Crystal

Influence of Co-Crystallization on the Conformation of Benzene-1,2,3-triol

Co-crystallization can induce significant changes in the conformation of Benzene-1,2,3-triol. In its pure form, as well as in its hydrate, Benzene-1,2,3-triol typically adopts a stable conformation, often referred to as conformer "A". researchgate.net However, when co-crystallized with N-heterocycles like 1,3,5-triazine (B166579), it can be driven into a metastable conformation, designated as conformer "C". researchgate.net This conformational shift is a direct result of the molecule's adaptation to maximize favorable intermolecular interactions within the co-crystal lattice. rsc.org The flexibility of the hydroxyl groups in Benzene-1,2,3-triol allows for these conformational adjustments to accommodate the specific hydrogen bonding patterns and packing requirements of the co-crystal. researchgate.netrsc.org

Energetic Contributions of Different Non-Covalent Interactions

| Interaction Type | Description | Significance in the Co-Crystal |

| Hydrogen Bonding | Strong, directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen in Benzene-1,2,3-triol) and another nearby electronegative atom (like nitrogen in 1,3,5-triazine). nih.gov | Primary driving force for co-crystal formation and dictates the primary supramolecular motifs. rsc.orgresearchgate.net |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. In the co-crystal, this would involve interactions between the benzene (B151609) ring of Benzene-1,2,3-triol and the triazine ring. | Contributes to the stabilization of the crystal lattice by promoting face-to-face or offset stacking of the aromatic systems. nih.gov |

| C-H...π Interactions | Weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. | These interactions further stabilize the packing of molecules within the crystal, often linking different hydrogen-bonded motifs. rsc.org |

The interplay of these interactions, from the strong and directional hydrogen bonds to the weaker but numerous π-π stacking and C-H...π forces, collectively determines the final, most energetically favorable, three-dimensional arrangement of the molecules in the co-crystal.

Exploration of Polymorphism and Pseudopolymorphism in Benzene-1,2,3-triol; 1,3,5-triazine Co-Crystals

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a well-documented phenomenon in molecular crystals, including co-crystals. nih.govrsc.org The existence of different conformers of Benzene-1,2,3-triol suggests a potential for conformational polymorphism in its co-crystals. researchgate.net Different packing arrangements of the same conformers can also lead to packing polymorphs. nih.gov

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a possibility. nih.gov The formation of different polymorphic or pseudopolymorphic forms can be influenced by various factors, including the solvent used for crystallization, temperature, and the rate of crystal growth. rsc.org While specific studies on the polymorphism of the Benzene-1,2,3-triol; 1,3,5-triazine co-crystal are not extensively detailed in the provided results, the inherent conformational flexibility of Benzene-1,2,3-triol and the variety of non-covalent interactions at play make the existence of multiple crystalline forms a strong possibility. researchgate.netrsc.org

Spectroscopic Signatures of Conformational Changes and Intermolecular Interactions

Spectroscopic techniques provide invaluable insights into the structural changes that occur upon co-crystallization.

| Spectroscopic Technique | Information Gained |

| Infrared (IR) Spectroscopy | Changes in the vibrational frequencies of the O-H and N-H stretching bands can confirm the formation of hydrogen bonds. Shifts in these bands indicate the strength and nature of the hydrogen bonding interactions within the co-crystal. researchgate.net |

| Raman Spectroscopy | Complements IR spectroscopy by providing information on the vibrational modes of the crystal lattice and non-polar functional groups, which can be sensitive to conformational changes and packing. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR can be used to probe the local environment of specific atoms, providing information on molecular conformation and intermolecular distances. |

| UV-Vis Spectroscopy | The formation of co-crystals can lead to changes in the electronic environment of the chromophores, resulting in shifts in the absorption spectra. This can indicate the formation of new electronic states due to intermolecular interactions. researchgate.net |

These spectroscopic methods, in conjunction with single-crystal X-ray diffraction, offer a comprehensive picture of the conformational landscape and the intricate network of intermolecular interactions that define the structure and properties of the Benzene-1,2,3-triol; 1,3,5-triazine co-crystal.

Advanced Functional Applications and Material Science Perspectives of Benzene 1,2,3 Triol; 1,3,5 Triazine Systems

Supramolecular Engineering for Enhanced Molecular Recognition

The foundation of functional materials based on Benzene-1,2,3-triol and 1,3,5-triazine (B166579) lies in the principles of supramolecular engineering. The hydroxyl groups of pyrogallol (B1678534) act as hydrogen bond donors, while the nitrogen atoms of the triazine ring are potent hydrogen bond acceptors. This donor-acceptor relationship facilitates the self-assembly of these molecules into predictable and stable networks.

By modifying the core structures of pyrogallol and triazine with various functional groups, it is possible to fine-tune the intermolecular interactions, leading to supramolecular assemblies with enhanced molecular recognition capabilities. For instance, the introduction of alkyl chains can influence the solubility and packing of the resulting assemblies. This precise control over the non-covalent interactions is the cornerstone of creating materials that can recognize and bind to specific guest molecules.

Potential in Host-Guest Chemistry and Selective Binding

The organized cavities and channels within the supramolecular networks formed by pyrogallol and triazine derivatives are ideal for host-guest chemistry applications. Pyrogallol-containing macrocycles, such as pyrogallol nih.govarenes, have demonstrated the ability to form stable monolayers at the air-water interface and exhibit selective binding towards metal cations. nih.gov Specifically, acetylated aryl pyrogallol nih.govarenes have shown favorable complexation with divalent cations like calcium and cadmium, while showing no interaction with monovalent sodium and potassium cations. nih.gov This selectivity is crucial for applications in sensing, separation, and purification technologies.

The voids created in the co-crystalline structures of pyrogallol and triazine can be engineered to have specific sizes and chemical environments, allowing for the selective inclusion of guest molecules. This has been demonstrated in analogous systems where two-dimensional supramolecular honeycomb networks formed by 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid on a silver surface could successfully confine macrocyclic guest molecules. ccspublishing.org.cnnih.gov The release of these guest molecules could be triggered by inducing a phase transformation in the host network, highlighting the potential for controlled release applications. ccspublishing.org.cnnih.gov

Development of Supramolecular Materials with Tunable Properties

The self-assembly of Benzene-1,2,3-triol and 1,3,5-triazine can lead to a diverse range of supramolecular materials with properties that can be tailored for specific applications.

Integration into Covalent Organic Frameworks (COFs) or related porous materials (utilizing triazine nodes)

1,3,5-Triazine and its derivatives are highly valuable building blocks, or nodes, for the construction of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high stability, making them suitable for applications in gas storage, separation, and catalysis. rsc.org Triazine-based COFs are noted for their enhanced stability compared to those made from benzene-based linkers due to the higher electron affinity of the triazine ring. researchgate.net

The integration of pyrogallol-like functionalities as linkers between triazine nodes can introduce additional properties to the COF, such as enhanced hydrophilicity and specific binding sites. For example, a COF prepared from an O-linked flexible triazine-based aldehyde demonstrated excellent performance in removing methylene (B1212753) blue from water. researchgate.net Another study reported the synthesis of a triazine-based COF from CO2, which exhibited a high surface area and significant proton conductivity after post-synthetic modification. rsc.org

Table 1: Properties of Selected Triazine-Based Covalent Organic Frameworks

| COF Name | Precursors | Surface Area (BET) | Key Properties & Applications | Reference |

| TPT-DMBD-COF | 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine, 2,2′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Not specified | Excellent absorbent for methylene blue, high stability in water. | researchgate.net |

| SCAU-1 | Not specified | Not specified | Solid-phase extraction of antibiotics (sulfanilamides and tetracyclines). | nih.gov |

| CO2-derived COF | 1,4-piperazinedicarboxaldehyde (from CO2), melamine | 945 m²/g | High stability in acid and base, proton conductivity of 2.5×10⁻² S cm⁻¹ at 85 °C. | rsc.org |

| TA-Por-sp2-COF | Cyano-terminated porphyrin | Not specified | High photocatalytic performance in organic reactions. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Exploration in Supramolecular Liquid Crystals (if assembly induces mesophases)

The self-assembly of disc-like or rod-like supramolecular structures can lead to the formation of liquid crystalline phases, known as mesophases. Triazine derivatives, particularly those with a star-shaped topology, have been shown to form liquid crystals. nih.govresearchgate.net For instance, a tribranched macromolecule with a central triazine core, when complexed with 4-dodecyloxybenzoic acid, exhibited a Smectic C (SmC) mesophase. nih.govresearchgate.net The formation of this ionic liquid crystal was driven by hydrogen bonding between the components. nih.govresearchgate.net

The combination of the planar, aromatic core of triazine with the hydrogen-bonding capabilities of pyrogallol could potentially lead to the formation of discotic or columnar liquid crystals. These materials are of interest for their applications in organic electronics, such as in displays and sensors. The induction of mesophases is highly dependent on the molecular geometry and the strength of the intermolecular interactions. Studies on similar systems, such as those based on pyrazoles, have shown that even molecules with a simple, tapered shape can self-assemble into columnar liquid crystal phases that are stable at room temperature. researchgate.net

Utilization in Catalysis as Ligands or Immobilization Supports (e.g., triazine derivatives)

The nitrogen atoms in the 1,3,5-triazine ring can act as coordination sites for metal ions, making triazine derivatives useful as ligands in catalysis. Furthermore, the robust nature of triazine-based frameworks, such as COFs and other polymers, makes them excellent supports for immobilizing catalytic species.

A cobalt-based metal-organic framework (MOF) functionalized with triazine and pyrimidine (B1678525) groups demonstrated significantly enhanced catalytic activity for the synthesis of triazoles. nih.gov The dual functionality of the material, with Lewis acidic sites on the MOF and Brønsted basic sites on the triazine and pyrimidine groups, was key to its high performance. nih.gov The catalyst was also found to be recyclable without a significant loss of activity, highlighting the benefits of immobilizing catalytic sites on a stable support. nih.gov

Exploration of Photo-Responsive or Electro-Responsive Properties of Co-Crystalline Assemblies

The formation of co-crystals between electron-donating molecules like pyrogallol and electron-accepting molecules like triazine can lead to charge-transfer (CT) interactions. These CT interactions can give rise to interesting photophysical and electronic properties, making the materials responsive to light and electric fields.

Organic co-crystals exhibiting CT interactions are being explored for their potential in a variety of applications, including organic field-effect transistors, photo-responsive materials, and organic light-emitting transistors. ccspublishing.org.cn The photophysical properties of such co-crystals can be tuned by modifying the donor and acceptor molecules. For example, co-crystals of acridine (B1665455) with different dihydroxybenzenes showed that the fluorescence emission could be shifted by changing the position of the hydroxyl groups on the benzene (B151609) ring. researchgate.net

Recent research has also focused on stimuli-responsive flexible organic crystals, which can act as sensors, actuators, and optoelectronic devices. rsc.orgrsc.org The development of photo-responsive materials based on triazine has been demonstrated, for instance, in triazonine-based bistable photoswitches, which exhibit high bi-directional photoswitching and good thermal stability. rsc.org The doping of charge-transfer molecules into co-crystals has also been shown to be a viable strategy for designing materials with novel piezo-activated luminescence. nih.gov

Table 2: Photophysical Properties of Selected Charge-Transfer Co-Crystals

| Donor | Acceptor | Stoichiometry (D:A) | Key Photophysical Properties | Reference |

| Acridine | 1,2-dihydroxybenzene | 1:1 | Red-shifted fluorescence emission compared to pure acridine. | researchgate.net |

| Acridine | 1,3-dihydroxybenzene | 1:1 | Red-shifted fluorescence emission compared to pure acridine. | researchgate.net |

| Acridine | 1,4-dihydroxybenzene | 1:1 | Red-shifted fluorescence emission compared to pure acridine. | researchgate.net |

| Fluorene | TCNQ | 1:1 | Red-shifted absorption and emission (671 nm). | rsc.org |

| Carbazole | TCNQ | 1:1 | Further red-shifted absorption to 840 nm, non-radiative decay. | rsc.org |

| Dibenzofuran | TCNQ | 1:1 | Red-shifted absorption and emission (627 nm). | rsc.org |

| Dibenzothiophene | TCNQ | 1:1 | Red-shifted absorption and emission (694 nm). | rsc.org |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Emerging Paradigms for Benzene 1,2,3 Triol; 1,3,5 Triazine Systems

Design and Synthesis of Novel Co-Crystal Formers to Tailor Supramolecular Architectures

A significant avenue for future research lies in the rational design and synthesis of novel co-crystal formers that can modulate the supramolecular architecture of Benzene-1,2,3-triol; 1,3,5-triazine (B166579) systems. The inherent flexibility of the hydroxyl groups in pyrogallol (B1678534) allows for different conformations, which can be stabilized in co-crystals with various N-heterocycles. researchgate.netacs.org This conformational variability presents an opportunity to design co-formers that can selectively stabilize a particular pyrogallol conformer, thereby influencing the crystal packing and, consequently, the material's properties.

Future work should focus on modifying the 1,3,5-triazine core with various functional groups. These substitutions can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the triazine, providing a tunable component for co-crystal design. For instance, the introduction of electron-donating or electron-withdrawing groups on the triazine ring could fine-tune the strength of the hydrogen bonds with pyrogallol.

Furthermore, the exploration of structurally related polyhydroxy phenols as alternatives to or in combination with pyrogallol could lead to a wider range of supramolecular assemblies. The principles of crystal engineering, particularly the use of supramolecular synthons, can guide the selection of these novel co-crystal formers. mdpi.comnih.gov The phenol/N-heterocycle synthon is a well-established interaction, and its reliability can be exploited to create a diverse library of co-crystals with tailored architectures. crystallizationsystems.com

Table 1: Potential Co-crystal Formers and Their Design Rationale

| Co-crystal Former Class | Specific Examples | Design Rationale |

| Substituted 1,3,5-Triazines | 2,4,6-triamino-1,3,5-triazine, 2,4,6-tris(alkoxy)-1,3,5-triazines | To modulate hydrogen bond strength and introduce additional interaction sites. |

| Polyhydroxy Phenols | Phloroglucinol (Benzene-1,3,5-triol), Hydroxyquinol | To investigate the effect of hydroxyl group positioning on the resulting supramolecular architecture. |

| Extended N-Heterocycles | Melamine, 2,4-diamino-6-phenyl-1,3,5-triazine | To introduce additional hydrogen bonding motifs and potential for π-π stacking interactions. |

| Functionalized Phenols | Gallic acid and its esters | To incorporate additional functional groups for targeted applications. |

Investigation of Solution-State Supramolecular Recognition and Association Dynamics

Understanding the pre-nucleation stages and the dynamics of association in solution is critical for controlling the co-crystallization process. Future research should delve into the solution-state supramolecular recognition between Benzene-1,2,3-triol and 1,3,5-triazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including titration and Diffusion-Ordered Spectroscopy (DOSY), can provide valuable insights into the binding stoichiometry, association constants, and the nature of the interactions in solution. researchgate.net

Investigating the influence of different solvents on the association dynamics is another key area. The polarity and hydrogen bonding capability of the solvent can significantly impact the strength of the interactions between the co-crystal components and their self-assembly pathways. For instance, competitive solvent interactions can either hinder or promote the formation of the desired supramolecular synthons.

Computational modeling, in conjunction with experimental data, can offer a molecular-level understanding of the association process. Molecular dynamics simulations can be employed to visualize the dynamic interactions between pyrogallol and triazine molecules in solution, identifying the key energetic contributions to their association.

Advanced In Situ Characterization Techniques for Monitoring Assembly Processes

The real-time monitoring of co-crystal formation is crucial for understanding the kinetics and mechanisms of the assembly process. The application of advanced in-situ characterization techniques is a rapidly growing area that holds immense promise for the study of Benzene-1,2,3-triol; 1,3,5-triazine systems. Techniques such as in-situ X-ray powder diffraction (XRPD), Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information on the phase transformations and the formation of new crystalline phases during co-crystallization. nih.govnih.gov

For example, in-situ Raman microscopy can be used to monitor the disappearance of the characteristic peaks of the starting materials and the appearance of new peaks corresponding to the co-crystal, allowing for the determination of reaction rates and the identification of any intermediate phases. nih.gov Similarly, in-situ FTIR can track changes in the hydrogen bonding environment as the co-crystal forms. nih.gov These techniques can be applied to various co-crystallization methods, including solution-based methods and mechanochemical grinding, to gain a comprehensive understanding of the assembly process under different conditions. researchgate.net

Application of Artificial Intelligence and Machine Learning for Predictive Co-Crystal Design and Property Prediction

The vast chemical space of potential co-crystal formers makes experimental screening a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new co-crystals. mdpi.comcrystallizationsystems.comacs.orgelsevierpure.comacs.org Future research on the Benzene-1,2,3-triol; 1,3,5-triazine system should leverage these computational approaches for predictive co-crystal design and property prediction.

ML models can be trained on existing co-crystal databases to learn the relationships between molecular descriptors of the individual components and the likelihood of co-crystal formation. mdpi.comacs.orgelsevierpure.com These models can then be used to screen large virtual libraries of potential co-formers for their propensity to form co-crystals with pyrogallol and 1,3,5-triazine. Descriptors that capture information about hydrogen bonding capabilities, molecular shape, and electronic properties are particularly relevant for this system. acs.org

Beyond predicting the formation of co-crystals, ML models can also be developed to predict key physicochemical properties of the resulting materials, such as solubility, melting point, and stability. This predictive capability would enable a more targeted and efficient approach to the design of co-crystals with desired functionalities.

Table 2: Machine Learning Models and Their Potential Applications in Co-Crystal Research

| Machine Learning Model | Application | Potential Impact for Benzene-1,2,3-triol; 1,3,5-Triazine Systems |

| Support Vector Machines (SVM) | Classification of co-crystal forming pairs. mdpi.com | Rapidly screen potential co-formers to prioritize experimental efforts. |

| Random Forest (RF) | Prediction of co-crystal formation and property prediction. acs.org | Identify key molecular descriptors that drive co-crystallization in this system. |

| Artificial Neural Networks (ANN) | Complex pattern recognition for co-crystal prediction. mdpi.comelsevierpure.com | Develop highly accurate models for predicting both co-crystal formation and specific properties. |

| Graph Neural Networks (GNN) | Learning from molecular graph representations. | Capture intricate structural and chemical information to improve prediction accuracy. |

Exploration of Environmental Applications (e.g., advanced separation, sensing, excluding degradation/toxicity)

The porous and functional nature of some co-crystals opens up possibilities for their use in environmental applications. Future research should explore the potential of Benzene-1,2,3-triol; 1,3,5-triazine co-crystals and related systems in areas such as advanced separation and sensing.

The ability to tailor the pore size and chemical functionality of the co-crystal lattice through the choice of co-formers could lead to materials with high selectivity for the capture of specific pollutants from air or water. For instance, the hydrogen-bonding network within the co-crystal could be designed to selectively bind to certain gaseous molecules or dissolved contaminants. The use of co-crystallization as a separation technique for structurally similar compounds has been demonstrated and could be a green alternative to traditional methods. acs.org

Furthermore, the incorporation of chromophoric or fluorophoric units into the co-crystal structure could lead to the development of novel sensory materials. Changes in the optical properties of the material upon interaction with a target analyte could form the basis of a highly sensitive and selective sensor. The inherent modularity of co-crystals would allow for the fine-tuning of these sensory properties by modifying the co-crystal components. The development of fluorescent covalent triazine frameworks for sensing applications highlights the potential of triazine-based materials in this area.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing derivatives of Benzene-1,2,3-triol and 1,3,5-triazine in supramolecular chemistry?

- Methodological Answer : Derivatives of 1,3,5-triazine can be synthesized via Sonogashira coupling reactions. For example, star-shaped molecules with 1,3,5-triazine arms are synthesized by reacting 1,3,5-trichloro-2,4,6-triiodobenzene with 2-chloro-4,6-bis(dodecyloxy)-1,3,5-triazine. This approach leverages triple-bond linkages on a benzene core, enabling precise control over molecular architecture. Liquid crystalline properties can be introduced via hydrogen bonding with 4-dodecyloxybenzoic acid . For Benzene-1,3,5-triol derivatives, crystallization is achieved by diffusing hexane into a solution of the compound in 3-methyl-2-butanone, yielding well-defined crystal structures suitable for X-ray diffraction .

Q. How is the crystal structure of Benzene-1,3,5-triol characterized, and what are its critical structural parameters?

- Methodological Answer : Single-crystal X-ray diffraction at 105 K reveals that Benzene-1,3,5-triol crystallizes in an orthorhombic system (space group P2₁2₁2₁) with lattice parameters a = 4.7778 Å, b = 9.3581 Å, and c = 12.4433 Å. The structure is stabilized by hydrogen bonding, with hydroxylic H atoms refined using isotropic displacement parameters. C–H bond distances are standardized at 0.95 Å. This data is critical for understanding intermolecular interactions in solid-state applications .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate π–π interactions between benzene and 1,3,5-triazine derivatives?

- Methodological Answer : DFT calculations (e.g., PBE0/aug-cc-pVDZ level) analyze binding energies and geometric parameters. For benzene···1,3,5-triazine complexes, T-shaped and parallel-displaced configurations are compared. Dispersion energy dominates binding (contributing ~60–70% of total attraction), while electrostatic interactions are offset by exchange repulsion. Frequency shifts in C–H stretching modes (40–52 cm⁻¹ blue shifts) correlate with electron density changes in σ antibonding orbitals, validated via natural bond orbital (NBO) analysis .

Q. What experimental and computational methodologies evaluate binding energy configurations in benzene-triazine complexes?

- Methodological Answer : Counterpoise-corrected binding energies are calculated at MP2/aug-cc-pVDZ and CCSD(T)/CBS levels. For example, the T-shaped benzene···1,3,5-triazine complex (B3T-1) exhibits a binding energy of −3.2 kcal/mol, while parallel-displaced configurations (B3P-1, B3P-2) range from −3.0 to −3.1 kcal/mol. These values are benchmarked against high-level theory to ensure accuracy. Experimental validation uses crystallographic data to confirm predicted geometries .

Q. How are decomposition pathways of Benzene-1,2,3-triol analyzed under varying experimental conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂ or Ar) identifies decomposition onset temperatures. For Benzene-1,3,5-triol, thermal stability is assessed up to 500–600°C, with mass loss profiles indicating stepwise degradation. Computational studies (e.g., transition state theory) model bond dissociation energies, focusing on O–H and C–C cleavage pathways. Solvent effects (e.g., polar vs. nonpolar) are evaluated via Arrhenius plots to determine kinetic parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.